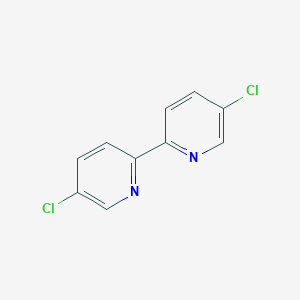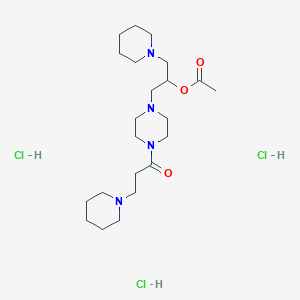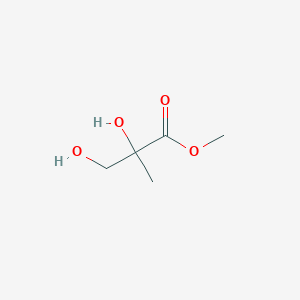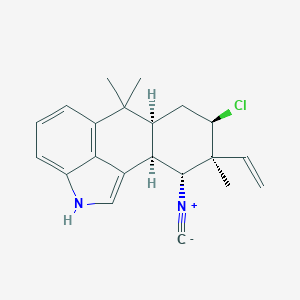
1-(3,4-ジメトキシフェニル)プロパン-2-オール
説明
1-(3,4-Dimethoxyphenyl)propan-2-ol, also known as 3,4-dimethoxybenzyl alcohol, is a naturally occurring phenylpropanoid compound that is found in various plants, including rosemary, oregano, and sage. It is a colorless liquid with a pleasant aroma and has been used for centuries in traditional medicine and as a food flavoring agent. 3,4-Dimethoxybenzyl alcohol has also been studied for its potential medicinal properties, including anti-inflammatory and anti-bacterial activities.
科学的研究の応用
化学合成
“1-(3,4-ジメトキシフェニル)プロパン-2-オール”は、様々な化学化合物の合成における出発物質として使用されます。例えば、2-クロロ-N-(1-(3,4-ジメトキシフェニル)プロパン-2-イル)-2-フェニルアセトアミドの合成に使用されています .
内因性一酸化窒素合成の刺激
ある研究では、“1-(3,4-ジメトキシフェニル)プロパン-2-オール”から合成された2-クロロ-N-(1-(3,4-ジメトキシフェニル)プロパン-2-イル)-2-フェニルアセトアミドが、内因性一酸化窒素合成を刺激することが明らかになりました . これにより、一酸化窒素産生が阻害されている状態の治療に潜在的な用途があるかもしれません。
腸神経の調節
同じ研究では、この化合物が神経細胞内一酸化窒素合成酵素(nNOS)の機能に影響を与えることも明らかになりました。nNOSは、神経細胞における一酸化窒素産生に関与する重要な酵素です . これは、“1-(3,4-ジメトキシフェニル)プロパン-2-オール”とその誘導体が腸神経の活動を調節するために使用できる可能性を示唆しています。
胃平滑筋活動の調節
“1-(3,4-ジメトキシフェニル)プロパン-2-オール”から合成された化合物は、胃平滑筋の自発的な収縮活動を調節することが明らかになりました . これにより、胃腸障害の治療に影響を与える可能性があります。
神経伝達物質との相互作用
この研究では、この化合物が、重要な神経伝達物質であるセロトニンの細胞内シグナル伝達経路に影響を与える特定の作用を持つことも示唆されています . これは、神経疾患の新しい治療法の開発において活用できる可能性があります。
キノコチロシナーゼの阻害
“1-(3,4-ジメトキシフェニル)プロパン-2-オール”とは直接関連しませんが、“1-(3,4-ジメトキシフェニル)プロパン-2-オール”の誘導体を含む可能性のあるジアリールプロパン化合物の一連は、キノコチロシナーゼを阻害することが明らかになりました . この酵素はメラニン生成に関与しているため、色素沈着過剰症の治療に潜在的な用途があります。
作用機序
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDGWGMDAQESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936454 | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-92-8, 161121-02-4 | |
| Record name | 3,4-Dimethoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, l-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)













